Leuprolide mesylate
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Overview
Description
Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer, breast cancer, and conditions like endometriosis and uterine fibroids. Unlike the endogenous decapeptide GnRH, this compound contains a single D-amino acid (D-leucyl) residue, which significantly increases its circulating half-life from three to four minutes to approximately three hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leuprolide mesylate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The D-leucyl residue is incorporated to enhance the stability and half-life of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, this compound is produced using large-scale SPPS. The peptide is synthesized in automated peptide synthesizers, followed by purification through preparative HPLC. The purified peptide is then lyophilized to obtain the final product. Long-acting injectable depots, such as Lupron Depot® and ELIGARD®, are formulated by encapsulating leuprolide acetate into poly(lactide-co-glycolide) (PLGA) microparticles using coacervation or emulsion/solvent evaporation methods .
Chemical Reactions Analysis
Types of Reactions: Leuprolide mesylate primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed in acidic or basic environments.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds.
Enzymatic Degradation: Proteolytic enzymes can cleave the peptide bonds, leading to the breakdown of this compound.
Major Products Formed: The major products formed from the hydrolysis or enzymatic degradation of this compound are smaller peptide fragments and individual amino acids.
Scientific Research Applications
Leuprolide mesylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Employed in studies related to hormone regulation and receptor binding.
Medicine: Extensively used in clinical research for the treatment of hormone-responsive cancers and reproductive disorders.
Industry: Utilized in the development of long-acting injectable formulations for sustained drug release
Mechanism of Action
Leuprolide mesylate acts as a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR). Upon binding to GnRHR, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in sex steroid levels. prolonged activation of GnRHR results in downregulation of the receptor and suppression of gonadotropin secretion, ultimately reducing sex steroid levels. This mechanism is responsible for its therapeutic effects in conditions like prostate cancer and endometriosis .
Comparison with Similar Compounds
Triptorelin: Another GnRH agonist used for similar indications. It has a slightly different amino acid sequence and pharmacokinetic profile.
Goserelin: A GnRH agonist with a similar mechanism of action but different formulation and administration routes.
Uniqueness of Leuprolide Mesylate: this compound is unique due to its longer half-life and the availability of various long-acting depot formulations. Its prefilled, pre-mixed syringe format simplifies administration and improves patient compliance .
This compound remains a cornerstone in the treatment of hormone-responsive conditions, with ongoing research exploring its potential in new therapeutic areas.
Properties
CAS No. |
944347-41-5 |
---|---|
Molecular Formula |
C60H88N16O15S |
Molecular Weight |
1305.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 |
InChI Key |
MBIDSOMXPLCOHS-XNHQSDQCSA-N |
SMILES |
CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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